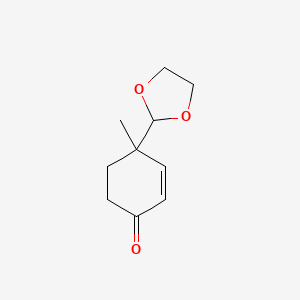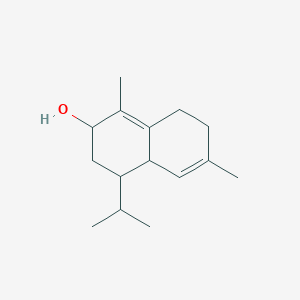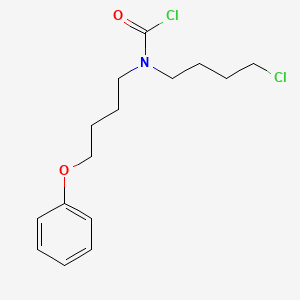
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is a chemical compound with the molecular formula C10H13ClO. It is known for its unique structure, which includes both chlorobutyl and phenoxybutyl groups attached to a carbamyl chloride moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride typically involves the reaction of 4-chlorobutyl chloride with 4-phenoxybutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The carbamyl chloride group can be reduced to form corresponding amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbamyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybutyl chloride: Similar structure but lacks the carbamyl chloride group.
4-Chlorobutyl phenyl ether: Similar structure but lacks the phenoxybutyl group.
(4-Chlorobutyl)(4-phenoxybutyl)amine: Similar structure but the carbamyl chloride group is replaced with an amine group
Uniqueness
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is unique due to the presence of both chlorobutyl and phenoxybutyl groups attached to a reactive carbamyl chloride moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different scientific fields .
Properties
CAS No. |
112879-47-7 |
|---|---|
Molecular Formula |
C15H21Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-N-(4-phenoxybutyl)carbamoyl chloride |
InChI |
InChI=1S/C15H21Cl2NO2/c16-10-4-5-11-18(15(17)19)12-6-7-13-20-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
InChI Key |
IDSUCHCEGOSDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN(CCCCCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
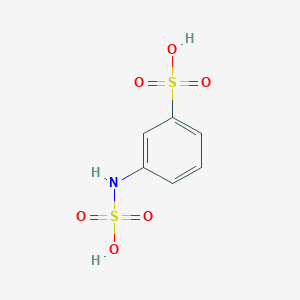

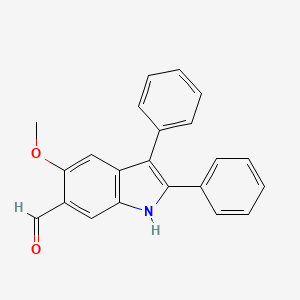
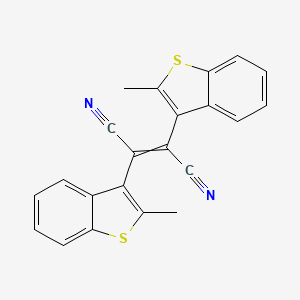


![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)

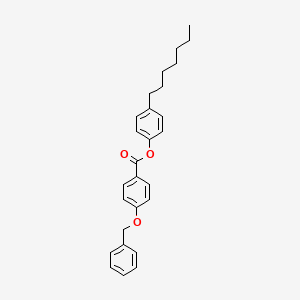
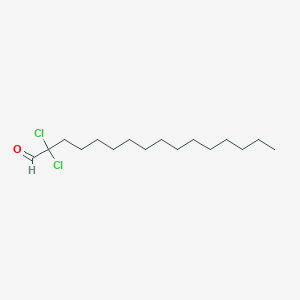
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
